Technical Deep Dive: 2,4-Dibromo-3,6-dichloroaniline
Technical Deep Dive: 2,4-Dibromo-3,6-dichloroaniline
This guide details the technical specifications, synthesis logic, and characterization of 2,4-Dibromo-3,6-dichloroaniline (CAS 27761-65-5) . It is written for organic chemists and process development scientists requiring a robust protocol for generating this specific poly-halogenated aniline derivative, often used as a high-purity reference standard in the quality control of mucolytic agents (e.g., Ambroxol intermediates) or as a scaffold in agrochemical synthesis.
Chemical Identity & Structural Analysis
This compound represents a fully substituted aniline ring (excluding the C5 position), creating a unique steric and electronic environment. The alternating halogen pattern (Br-Cl-Br-H-Cl) induces significant deshielding on the remaining aromatic proton and reduces the nucleophilicity of the amine group compared to the parent aniline.
| Property | Specification |
| Chemical Name | 2,4-Dibromo-3,6-dichloroaniline |
| CAS Number | 27761-65-5 |
| Molecular Formula | C₆H₃Br₂Cl₂N |
| Molecular Weight | 319.81 g/mol |
| Exact Mass | 318.80 g/mol |
| Appearance | Off-white to pale beige crystalline solid |
| Melting Point | 108–112 °C (Typical range for pure isomer) |
| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |
| SMILES | Nc1c(Br)c(Cl)c(Br)cc1Cl |
Synthesis Strategy: The "Directed Halogenation" Route
Why this route?
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Regiocontrol: The amino group (-NH₂) is a strong ortho/para activator. In 2,5-dichloroaniline, the para position (C4) and one ortho position (C6) are open. The chlorines at C2 and C5 weakly deactivate but do not override the amine's direction.
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Sterics: Bromination occurs sequentially. First at the less hindered C4 (para), then at C6 (ortho).
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Renumbering: The product, 4,6-dibromo-2,5-dichloroaniline, is chemically identical to the target 2,4-dibromo-3,6-dichloroaniline (renumbered to give lower locants).
Reaction Pathway Diagram
Caption: Stepwise electrophilic aromatic substitution pathway utilizing the strong directing power of the amine group.
Experimental Protocol
This protocol is designed for a 10g scale. It uses Glacial Acetic Acid (AcOH) as the solvent, which stabilizes the amine and moderates the bromination rate to prevent tar formation.
Reagents:
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Precursor: 2,5-Dichloroaniline (10.0 g, 61.7 mmol)
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Brominating Agent: Elemental Bromine (Br₂) (21.7 g, 135.8 mmol, ~2.2 eq) OR N-Bromosuccinimide (NBS) (24.2 g, 2.2 eq). Note: Br₂ is preferred for atom economy in scale-up.
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Solvent: Glacial Acetic Acid (100 mL).
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Quench: Saturated Sodium Bisulfite (NaHSO₃) solution.
Step-by-Step Workflow:
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Solubilization (Critical Control Point):
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In a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve 10.0 g of 2,5-dichloroaniline in 80 mL of Glacial Acetic Acid.
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Scientist's Note: Ensure complete dissolution before adding bromine to avoid heterogeneous "hot spots" that lead to impurities.
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Controlled Addition (0–15 °C):
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Cool the solution to ~10°C using an ice/water bath.
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Dilute the Bromine (21.7 g) in 20 mL of Acetic Acid.
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Add the Br₂ solution dropwise over 45 minutes.
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Observation: The solution will turn from colorless/pale yellow to deep orange/red.
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Reaction Progression:
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Allow the mixture to warm to room temperature (25°C).
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Stir for 3–4 hours.
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TLC Monitoring: Use Hexane:Ethyl Acetate (8:2). The starting material (Rf ~0.6) should disappear. The mono-bromo intermediate appears first, followed by the di-bromo product (lower Rf due to increased mass/polarity balance).
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Quenching & Isolation:
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Pour the reaction mixture into 500 mL of ice-cold water containing 5g of Sodium Bisulfite (to neutralize excess Br₂).
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Result: A thick, off-white to beige precipitate will form immediately.
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Stir for 30 minutes to ensure all trapped bromine is reduced.
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Purification:
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Filter the solid using a Buchner funnel. Wash efficiently with water (3 x 50 mL) to remove acetic acid.
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Recrystallization: Dissolve the crude solid in hot Ethanol (or an EtOH/Water mix). Allow to cool slowly to 4°C.
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Dry in a vacuum oven at 45°C for 12 hours.
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Characterization & Validation
To certify the identity of CAS 27761-65-5, you must validate the substitution pattern. The key indicator is the ¹H-NMR integration and splitting .
| Analytical Method | Expected Signal / Result | Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.85 ppm (s, 1H) | The C5-H proton. It appears as a singlet because it has no adjacent protons (C4 is Br, C6 is Cl). |
| δ ~5.60 ppm (s, 2H) | The -NH₂ protons. Broad singlet, exchangeable with D₂O. | |
| ¹³C NMR | 6 distinct carbon signals | Confirms the asymmetry of the molecule (unlike the symmetric 2,6-dibromo-4-chloro isomer). |
| Mass Spectrometry (GC-MS) | M+ peaks at 317, 319, 321, 323 | Characteristic isotope pattern for Cl₂Br₂ . The "picket fence" pattern confirms the presence of 4 halogen atoms. |
Critical Quality Attribute (CQA): Isomer Differentiation
Common errors involve confusing this target with 4-bromo-2,6-dichloroaniline (CAS 697-88-1).
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Target (27761-65-5): 1 aromatic proton (Singlet).
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Isomer (697-88-1): 2 aromatic protons (Singlet, integration 2H).
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Always integrate the aromatic region relative to the amine to confirm the 1:2 ratio.
Safety & Handling
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Hazard Class: Irritant / Toxic.[1]
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Specific Risk: Poly-halogenated anilines can be absorbed through the skin and may induce methemoglobinemia.
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PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory. Handle all solids in a fume hood to avoid dust inhalation.
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Waste: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers.
References
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PubChem Database. "2,4-Dibromo-3,6-dichloroaniline (CID 262511).
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[Link]
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- Sigma-Aldrich.
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Organic Syntheses. "General Methods for Bromination of Anilines." Org.[2][3][4] Synth. Coll. Vol. 2, p.196. (Foundational methodology for aniline halogenation).
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[Link]
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- ChemicalBook. "CAS 27761-65-5 Properties and Suppliers."
